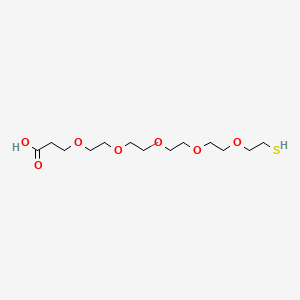

Thiol-PEG5-acid

Description

The exact mass of the compound this compound is 326.13992434 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOQBZABHMDHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168906 | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449390-67-3 | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG5-acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Thiol-PEG5-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

This compound, also known as HS-PEG5-COOH, is a versatile chemical tool featuring a terminal thiol group (-SH) and a carboxylic acid group (-COOH) separated by a five-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | HS-PEG5-COOH, HS-PEG5-CH2CH2COOH | [2] |

| Molecular Formula | C13H26O7S | [2] |

| Molecular Weight | 326.41 g/mol | [2] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | |

| pKa (Thiol) | ~8.5 - 10.5 (estimated for aliphatic thiols) | N/A |

| pKa (Carboxylic Acid) | ~4.0 - 5.0 (estimated for aliphatic carboxylic acids) | N/A |

| Storage | Store at -20°C, desiccated, and protected from light. Handle under an inert atmosphere (e.g., nitrogen or argon). |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below. These are for reference and should be confirmed by experimental analysis.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene glycol repeating units (a broad multiplet around 3.6 ppm), methylene protons adjacent to the thiol and carboxylic acid groups, and a triplet for the thiol proton (around 1.3-1.6 ppm, which can be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons in the PEG backbone (typically in the 60-70 ppm range), and distinct signals for the carbons adjacent to the sulfur atom and the carbonyl carbon of the carboxylic acid (around 170-180 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the molecule (e.g., [M+H]⁺ at m/z 327.15).

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), C-O-C stretching from the PEG backbone (around 1100 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹).

Applications

This compound is a valuable tool in various research and development areas due to its bifunctional nature and the advantageous properties of the PEG linker.

-

Bioconjugation: It is widely used to link proteins, peptides, antibodies, and other biomolecules. The thiol group can react with maleimides or serve as an anchor to gold surfaces, while the carboxylic acid can be coupled to primary amines.

-

Drug Delivery: The PEG linker enhances the solubility, stability, and circulation half-life of conjugated drugs. It can be used to attach targeting ligands to drug delivery systems like nanoparticles.

-

Nanoparticle Functionalization: The thiol group provides a strong and stable linkage to gold nanoparticles, allowing for the creation of a hydrophilic and biocompatible coating. The terminal carboxylic acid can then be used to attach various functional molecules.

-

PROTACs Development: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

EDC/NHS Coupling of Carboxylic Acid to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a stable amide bond with an amine-containing molecule (e.g., a protein).

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Activate Carboxylic Acid:

-

Dissolve the desired amount of this compound in Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the PEG linker is often used.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

Purification: Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.

EDC/NHS coupling workflow for amide bond formation.

Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of this compound with a maleimide-functionalized molecule to form a stable thioether bond.

Materials:

-

This compound conjugate (with the carboxylic acid end already reacted)

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

-

Degassing equipment (optional, but recommended)

Procedure:

-

Prepare Solutions:

-

Dissolve the this compound conjugate in degassed Conjugation Buffer.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO, DMF) and then add it to the Conjugation Buffer.

-

-

Conjugation:

-

Add a 1.1 to 1.5-fold molar excess of the maleimide-functionalized molecule to the thiol-containing solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere if possible to prevent thiol oxidation.

-

-

Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.

-

Purification: Purify the final conjugate using size exclusion chromatography or other suitable techniques.

Thiol-maleimide conjugation workflow.

Gold Nanoparticle Functionalization

This protocol describes the coating of gold nanoparticles (AuNPs) with this compound.

Materials:

-

This compound

-

Citrate-stabilized gold nanoparticle solution

-

Ethanol

-

Deionized water

Procedure:

-

Prepare this compound Solution: Dissolve this compound in deionized water or ethanol to a desired concentration (e.g., 1-10 mM).

-

Functionalization:

-

Add the this compound solution to the gold nanoparticle solution. The amount of thiol linker to add will depend on the size and concentration of the AuNPs and the desired surface density.

-

Gently mix and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

-

Remove the supernatant containing excess linker.

-

Resuspend the nanoparticle pellet in deionized water or a suitable buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.

-

-

Characterization: Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and transmission electron microscopy (TEM).

Workflow for gold nanoparticle functionalization.

PROTAC Synthesis Logical Workflow

This compound can be incorporated as a linker in a PROTAC molecule. The general logic involves connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the PEG linker.

Logical workflow for PROTAC synthesis using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly useful heterobifunctional linker that offers a balance of reactivity, flexibility, and biocompatibility. Its well-defined structure and the advantageous properties of the PEG spacer make it an essential tool for researchers in bioconjugation, drug delivery, nanotechnology, and the development of novel therapeutics like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile molecule in various scientific endeavors.

References

Unveiling the Versatility of Thiol-PEG5-acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of Thiol-PEG5-acid.

This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal thiol group (-SH) and a carboxylic acid (-COOH) separated by a five-unit PEG chain, provides a versatile platform for covalently linking different molecules and modifying surfaces. This guide delves into the core uses of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to empower scientific innovation.

Core Properties and Structure

This compound, with the chemical formula C13H26O7S and a molecular weight of 326.41 g/mol , possesses two key reactive functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the formation of stable self-assembled monolayers (SAMs). It can also react specifically with maleimide groups, a common strategy in bioconjugation. The carboxylic acid group can be activated to form stable amide bonds with primary amines, found in proteins and other biomolecules. The PEG spacer enhances water solubility and biocompatibility, reduces non-specific binding, and provides a defined distance between conjugated entities.

| Property | Value | Source |

| Molecular Formula | C13H26O7S | PubChem |

| Molecular Weight | 326.41 g/mol | MedChemExpress[1] |

| CAS Number | 1449390-67-3 | MedChemExpress[2] |

| Synonyms | HS-PEG5-CH2CH2COOH | MedChemExpress[2] |

| Spacer Arm Length (Contour Length) | ~28 Å (2.8 nm) | Calculated based on PEG unit length of ~0.28 nm |

Key Applications of this compound

The dual functionality of this compound makes it a valuable linker in a variety of advanced scientific applications.

Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in this compound offers several advantages in PROTAC design, including increased water solubility and the ability to modulate the distance and spatial orientation between the target protein binder and the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex.

Signaling Pathway of a Generic PROTAC:

Caption: General workflow of PROTAC-mediated protein degradation.

Nanoparticle Functionalization

The thiol group of this compound allows for the straightforward functionalization of noble metal nanoparticles, particularly gold nanoparticles (AuNPs). This process involves the formation of a self-assembled monolayer (SAM) on the nanoparticle surface, creating a stable, biocompatible coating. The terminal carboxylic acid groups can then be used to conjugate biomolecules such as antibodies, peptides, or nucleic acids for targeted drug delivery, diagnostics, and bio-imaging applications. PEGylation of nanoparticles is known to improve their colloidal stability and reduce non-specific protein adsorption.

Experimental Workflow for Gold Nanoparticle Functionalization:

References

Synthesis and Purification of HS-PEG5-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of HS-PEG5-COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document details a common synthetic methodology, purification protocols, and expected analytical outcomes, designed to assist researchers in the successful production of this versatile molecule for applications in bioconjugation, drug delivery, and nanotechnology.

Introduction

HS-PEG5-COOH, or Thiol-PEG5-Carboxylic Acid, is a valuable crosslinking reagent featuring a terminal thiol group and a carboxylic acid group, separated by a five-unit polyethylene glycol spacer. The thiol moiety allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces (such as gold), and other thiol-reactive functionalities.[1][2] The carboxylic acid group can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[2] The hydrophilic PEG chain enhances the solubility and stability of conjugates while potentially reducing the immunogenicity of attached molecules.[3] This guide outlines a robust synthetic and purification strategy for obtaining high-purity HS-PEG5-COOH.

Synthesis of HS-PEG5-COOH

A common and effective strategy for synthesizing heterobifunctional PEGs like HS-PEG5-COOH involves the selective protection and modification of a symmetrical PEG diol. A widely used approach is the monotosylation of one hydroxyl group, followed by a series of nucleophilic substitutions to introduce the desired thiol and carboxylic acid functionalities. This method allows for controlled, stepwise functionalization, minimizing the formation of symmetrical byproducts.

Synthetic Pathway

The synthesis of HS-PEG5-COOH can be conceptualized in the following logical steps, starting from commercially available pentaethylene glycol.

Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (TsO-PEG5-OH)

-

Reaction Setup: Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 0.95 equivalents to favor monotosylation) dissolved in anhydrous DCM to the reaction mixture. Then, add pyridine (1.1 equivalents) dropwise.

-

Reaction Conditions: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the monotosylated product.

Step 2: Synthesis of Thioacetyl-pentaethylene glycol (AcS-PEG5-OH)

-

Reaction Setup: Dissolve the purified TsO-PEG5-OH (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add potassium thioacetate (KSAc, 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.

Step 3: Synthesis of Thiol-pentaethylene glycol (HS-PEG5-OH)

-

Reaction Setup: Dissolve AcS-PEG5-OH (1 equivalent) in methanol.

-

Reagent Addition: Add a solution of sodium hydroxide (2 equivalents) in water.

-

Reaction Conditions: Stir the mixture at room temperature for 4 hours under an inert atmosphere.

-

Work-up: Neutralize the reaction mixture with 1 M HCl to pH 7. Extract the product with DCM.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product is often used in the next step without further purification.

Step 4: Synthesis of HS-PEG5-COOH

-

Reaction Setup: Dissolve HS-PEG5-OH (1 equivalent) in acetone and cool to 0°C.

-

Reagent Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Reaction Conditions: Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

-

Work-up: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and add water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude HS-PEG5-COOH. Final purification is achieved via preparative reverse-phase HPLC.

Purification of HS-PEG5-COOH

Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often employed.

Purification Workflow

Detailed Purification Protocols

1. Silica Gel Chromatography (Post-synthesis work-up)

-

Objective: To remove the bulk of non-polar impurities and unreacted starting materials.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify the product-containing fractions.

-

Combine the pure fractions and evaporate the solvent.

-

2. Ion Exchange Chromatography

-

Objective: To separate the desired carboxylic acid-containing product from non-acidic impurities.

-

Stationary Phase: Anion exchange resin (e.g., DEAE-Sepharose).

-

Procedure:

-

Equilibrate the column with a low-concentration buffer (e.g., 10 mM sodium phosphate, pH 8).

-

Dissolve the sample in the same buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound product using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Collect and analyze fractions for the presence of the product.

-

3. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To achieve high purity of the final product.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the gradient to separate the components.

-

Collect the peak corresponding to HS-PEG5-COOH.

-

Lyophilize the collected fraction to obtain the pure product as a TFA salt.

-

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of HS-PEG5-COOH. Actual results may vary depending on reaction conditions and scale.

| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |

| 1. Monotosylation | Pentaethylene Glycol | TsO-PEG5-OH | 40-50 | >95 |

| 2. Thiolation (Thioacetate) | TsO-PEG5-OH | AcS-PEG5-OH | 85-95 | >95 |

| 3. Thiolation (Deprotection) | AcS-PEG5-OH | HS-PEG5-OH | >95 | Used directly |

| 4. Carboxylation & Final Purification | HS-PEG5-OH | HS-PEG5-COOH | 50-60 | >98 |

| Overall Yield | Pentaethylene Glycol | HS-PEG5-COOH | 17-28 | >98 |

Characterization Data

The identity and purity of the synthesized HS-PEG5-COOH should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Results |

| ¹H NMR | - A triplet corresponding to the methylene protons adjacent to the thiol group.- A triplet corresponding to the methylene protons adjacent to the carboxylic acid group.- A complex multiplet in the range of 3.5-3.8 ppm corresponding to the ethylene glycol backbone protons. |

| ¹³C NMR | - A peak corresponding to the carbonyl carbon of the carboxylic acid.- Peaks corresponding to the methylene carbons of the PEG backbone.- A peak for the methylene carbon adjacent to the thiol group. |

| Mass Spec (ESI-MS) | - The expected molecular ion peak corresponding to the mass of HS-PEG5-COOH. The exact mass will depend on the ionization state (e.g., [M-H]⁻ or [M+Na]⁺). For C13H26O7S, the calculated molecular weight is approximately 326.41 g/mol . |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of HS-PEG5-COOH. The described multi-step synthetic route, coupled with a rigorous purification workflow, enables the production of a high-purity heterobifunctional PEG linker. The provided protocols and data serve as a valuable resource for researchers in the fields of bioconjugation, drug delivery, and materials science, facilitating the development of novel PEGylated constructs for a wide range of applications.

References

An In-depth Technical Guide to Thiol-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG5-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its core physicochemical properties, details experimental protocols for its application, and illustrates a key workflow in which it is utilized.

Core Properties of this compound

This compound is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a five-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The thiol group exhibits high affinity for noble metal surfaces, such as gold, and is reactive towards maleimide groups, while the carboxylic acid can be activated to react with primary amines. The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugate.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 326.41 g/mol | [1][2] |

| Chemical Formula | C13H26O7S | [1][2] |

| CAS Number | 1449390-67-3 | [1] |

| Purity | >95% | |

| Appearance | Colorless Liquid | |

| Storage Conditions | Store at -18°C |

Key Applications and Experimental Protocols

This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the E3 ligase ligand and the target protein ligand is crucial for the efficacy of the PROTAC. PEG linkers like this compound offer flexibility and improve the solubility of the final PROTAC molecule.

This protocol outlines the general steps for synthesizing a PROTAC where the this compound linker connects a target protein ligand (POI-ligand) and an E3 ligase ligand.

Step 1: Activation of the Carboxylic Acid Group

-

Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF).

-

Add an activating agent, for example, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with N-hydroxysuccinimide (NHS) to form a more stable active ester.

-

Allow the reaction to proceed at room temperature for 15-30 minutes.

Step 2: Coupling with the First Ligand (Amine-Containing)

-

To the activated this compound solution, add the first ligand (either the POI-ligand or the E3 ligase ligand) that contains a primary amine group.

-

The reaction is typically stirred at room temperature for 2-4 hours or overnight.

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

Step 3: Purification of the Intermediate

-

Once the reaction is complete, the intermediate product (Ligand1-PEG5-Thiol) is purified using techniques like flash column chromatography or preparative HPLC.

Step 4: Conjugation to the Second Ligand (Maleimide-Containing)

-

The purified intermediate with the free thiol group is dissolved in a suitable buffer, often a phosphate buffer at a pH between 6.5 and 7.5.

-

The second ligand, functionalized with a maleimide group, is added to the solution.

-

The thiol-maleimide Michael addition reaction is generally rapid and is allowed to proceed at room temperature for 1-2 hours.

-

The final PROTAC conjugate is then purified, typically by preparative HPLC.

Nanoparticle Functionalization

The thiol group of this compound allows for the stable anchoring of the molecule to the surface of gold nanoparticles (AuNPs). This functionalization enhances the biocompatibility and stability of the nanoparticles in biological media and provides a carboxylic acid handle for the subsequent attachment of targeting ligands, drugs, or imaging agents.

This protocol describes the surface modification of citrate-capped gold nanoparticles.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate buffered saline (PBS)

Procedure:

-

To a solution of freshly synthesized citrate-capped gold nanoparticles, add an aqueous solution of this compound. An excess of the thiol-PEG linker is typically used to ensure complete surface coverage.

-

Allow the mixture to stir gently at room temperature overnight. During this time, a ligand exchange reaction will occur, with the thiol groups displacing the citrate ions from the gold surface.

-

To remove the excess, unbound this compound, the nanoparticle solution is subjected to centrifugation. The supernatant is carefully removed, and the nanoparticle pellet is resuspended in fresh PBS.

-

This washing step is typically repeated 2-3 times to ensure the removal of all non-conjugated molecules.

-

The resulting this compound functionalized gold nanoparticles can then be used for subsequent conjugation reactions via their surface-exposed carboxylic acid groups, following standard EDC/NHS activation chemistry as described in the PROTAC synthesis protocol.

Visualizing the PROTAC Development Workflow

The development of an effective PROTAC is a systematic process that involves several key stages, from initial design to final validation. The following diagram illustrates this logical workflow.

Caption: A generalized workflow for the development of a PROTAC.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Thiol-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Thiol-PEG5-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. Understanding its behavior in aqueous buffers is paramount for the successful design and execution of experiments, ensuring the reproducibility and reliability of results. This document provides a comprehensive overview of its solubility characteristics, factors influencing it, and detailed protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound, also known as HS-PEG5-COOH, possesses a unique chemical structure that dictates its solubility. The molecule incorporates a thiol (-SH) group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) group. This combination of a hydrophilic PEG chain and two ionizable end groups generally imparts good solubility in water and aqueous buffers.[1][2] However, the degree of solubility can be influenced by several factors.

A diagram illustrating the key factors influencing the solubility of this compound is presented below.

Caption: Factors influencing the aqueous solubility of this compound.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for this compound in various standard aqueous buffers (e.g., mg/mL or molarity) from publicly available sources is challenging. Most suppliers describe it as being "soluble" in water and aqueous buffers without providing specific concentration limits.

However, to provide a point of reference, the following table summarizes the available qualitative and quantitative solubility information for this compound and a closely related compound, Thiol-PEG4-acid. It is important to note that the quantitative data for Thiol-PEG4-acid is in a mixed solvent system, which may not directly translate to its solubility in a simple aqueous buffer.

| Compound | Buffer/Solvent System | Temperature (°C) | Solubility | Source |

| This compound | Water, Aqueous Buffers | Not Specified | Soluble | [1][2] |

| Thiol-PEG4-acid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | [3] |

| Thiol-PEG4-acid | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | |

| Thiol-PEG4-acid | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | |

| Thiol-PEG-acid (general) | Common aqueous solutions and most organic solvents | Not Specified | Soluble |

Note: The solubility of this compound is expected to be comparable to or slightly higher than Thiol-PEG4-acid in aqueous solutions due to the slightly longer, hydrophilic PEG chain. The carboxylic acid and thiol groups are ionizable, and their charge state, which is dependent on the pH of the buffer, will significantly influence solubility. Generally, solubility is expected to be lowest near the isoelectric point of the molecule and higher at pH values where both the carboxylic acid and thiol groups are deprotonated.

Experimental Protocol: Determination of Aqueous Solubility

This section provides a detailed protocol for determining the aqueous solubility of this compound using the saturation shake-flask method. This method is a standard and reliable technique for assessing the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution (for calibration curve):

-

Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound by serially diluting the stock solution with the aqueous buffer. The concentration range of the standards should bracket the expected solubility of the compound.

-

Analyze each standard solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration.

-

-

Saturation of the Solution:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After the incubation period, carefully remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed to pellet any remaining solid particles.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the chosen aqueous buffer at the specified temperature.

-

Experimental Workflow: Bioconjugation Using this compound

This compound is frequently employed as a linker to conjugate a biomolecule (e.g., a protein) to another molecule of interest, such as a small molecule drug or a fluorescent dye. The following diagram illustrates a typical experimental workflow for such a bioconjugation reaction.

Caption: A typical bioconjugation workflow using this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in optimizing the solubility, cell permeability, and spatial orientation of the PROTAC to facilitate the formation of a stable ternary complex.

The diagram below illustrates the signaling pathway of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and valuable tool in modern life sciences research. Its favorable solubility in aqueous buffers is a key attribute that facilitates its use in a wide range of applications. While precise quantitative solubility data remains to be extensively published, the provided information and protocols in this guide offer a solid foundation for researchers to effectively utilize this important molecule in their experimental designs. By understanding the factors that influence its solubility and employing robust methods for its characterization, scientists can unlock the full potential of this compound in advancing drug discovery and development.

References

Thiol-PEG5-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1449390-67-3

This technical guide provides an in-depth overview of Thiol-PEG5-acid, a heterobifunctional linker crucial in the fields of targeted drug delivery and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, suppliers, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization.

Core Properties and Supplier Information

This compound, with the chemical formula C13H26O7S, is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This structure allows for versatile conjugation to various molecules and surfaces. The thiol group exhibits high affinity for noble metal surfaces like gold and can react with maleimide groups on proteins, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules.

| Property | Value | Source |

| CAS Number | 1449390-67-3 | MedChemExpress (MCE), TargetMol |

| Molecular Formula | C13H26O7S | MCE |

| Molecular Weight | 326.41 g/mol | MCE |

| Synonyms | HS-PEG5-CH2CH2COOH | MCE |

Several chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

-

MedChemExpress (MCE)

-

TargetMol

-

JenKem Technology

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and bioavailability of the PROTAC molecule.

Furthermore, the thiol group of this compound allows for its use in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). This is instrumental in developing targeted drug delivery systems, where the nanoparticle serves as a carrier for therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for conjugating a target protein ligand and an E3 ligase ligand using this compound.

Materials:

-

This compound

-

Target protein ligand with a suitable reactive group (e.g., a haloalkane)

-

E3 ligase ligand with an amine group (e.g., a derivative of thalidomide)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or other suitable base

-

Appropriate buffers and solvents for purification (e.g., HPLC-grade acetonitrile and water)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound, DCC, and NHS in a 1:1:1.2 molar ratio in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of this compound.

-

Conjugation to E3 Ligase Ligand: Add the amine-containing E3 ligase ligand to the reaction mixture, along with a slight excess of TEA. Stir the reaction at room temperature overnight.

-

Purification of the Intermediate: Purify the resulting Thiol-PEG5-E3 ligase ligand conjugate by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Conjugation to Target Protein Ligand: Dissolve the purified intermediate in a suitable solvent. Add the target protein ligand and a base (e.g., TEA) to facilitate the reaction between the thiol group and the reactive group on the target ligand. The reaction conditions (temperature, time) will depend on the specific reactivity of the target ligand.

-

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of AuNPs with this compound.

Materials:

-

This compound

-

Citrate-stabilized gold nanoparticles (AuNPs) solution

-

Phosphate-buffered saline (PBS)

-

Deionized water

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water or a suitable buffer.

-

Incubation with AuNPs: Add the this compound solution to the AuNP solution. The molar ratio of the thiol linker to AuNPs will need to be optimized depending on the desired surface density.

-

Self-Assembly: Gently mix the solution and allow it to incubate at room temperature for several hours (typically 4-24 hours) to allow for the self-assembly of the thiol linker onto the gold surface via dative Au-S bonds.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing unbound linker.

-

Washing: Resuspend the AuNP pellet in PBS or deionized water and repeat the centrifugation and washing steps at least three times to ensure the removal of all unbound this compound.

-

Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis Spectroscopy (to observe the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to determine the hydrodynamic diameter), and Transmission Electron Microscopy (TEM) (to visualize the nanoparticles).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Caption: Workflow for functionalizing a gold nanoparticle with this compound for drug delivery.

References

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the field of bioconjugation. The incorporation of PEG spacers into therapeutic and diagnostic biomolecules confers a multitude of advantageous properties, including enhanced solubility, improved stability, prolonged circulatory half-life, and reduced immunogenicity. This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, with a focus on their application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the quantitative impact of PEG spacer length on the physicochemical and biological properties of bioconjugates, provide detailed experimental protocols for common PEGylation chemistries, and visualize key biological and experimental workflows.

Core Concepts: The Advantages of PEG Spacers in Bioconjugation

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] When used as a linker or spacer in bioconjugation, PEG imparts several beneficial properties that can significantly enhance the therapeutic potential of a molecule.[2][3]

-

Enhanced Solubility and Stability: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic and prone to aggregation.[4] The hydrophilic nature of PEG spacers helps to solubilize these hydrophobic molecules in aqueous environments, preventing aggregation and improving the overall stability of the bioconjugate.[4]

-

Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated bioconjugate reduces its renal clearance, leading to a longer circulation half-life. This prolonged systemic exposure can lead to improved therapeutic efficacy.

-

Reduced Immunogenicity: The flexible PEG chain can create a "shielding" effect, masking immunogenic epitopes on the surface of the biomolecule and reducing the likelihood of an adverse immune response.

-

Optimal Spacing and Reduced Steric Hindrance: PEG spacers provide a defined distance between the conjugated molecules, which can be crucial for maintaining the biological activity of each component. For example, in an ADC, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~6.0 | 0.7 |

| PEG4 | ~4.5 | 0.5 |

| PEG8 | ~3.0 | 0.4 |

| PEG12 | ~3.0 | 0.4 |

| PEG24 | ~2.5 | 0.3 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity

| PEG Spacer Length (n) | IC50 (nM) |

| 2 | 3.1 ± 0.2 |

| 3 | 3.9 ± 0.3 |

| 4 | 5.4 ± 0.4 |

| 6 | 5.8 ± 0.3 |

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

Table 3: Impact of PEG Spacer Length on In Vivo Efficacy of Folate-Linked Liposomes

| PEG Linker Length | Tumor Size Reduction (%) |

| 2 kDa | ~20% |

| 5 kDa | ~25% |

| 10 kDa | >40% |

Data from a study on folate-conjugated liposomes encapsulating doxorubicin.

Experimental Protocols

This section provides detailed methodologies for three common PEGylation chemistries used in bioconjugation.

Protocol for NHS-Ester PEGylation of Antibodies

This protocol describes the conjugation of an amine-reactive PEG linker (e.g., mPEG-NHS ester) to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

mPEG-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to an amine-free buffer such as PBS at pH 7.2-8.0 using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

-

PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS-esters are moisture-sensitive, so it is crucial to work in a dry environment and use anhydrous solvents.

-

Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG-NHS ester and other small molecules by SEC or dialysis.

-

Characterization: Characterize the PEGylated antibody to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC, and mass spectrometry.

Protocol for Maleimide-Thiol Conjugation with PEG Spacers

This protocol describes the conjugation of a thiol-reactive PEG linker (e.g., Maleimide-PEG) to the sulfhydryl groups of a biomolecule, such as a reduced antibody or a cysteine-containing peptide.

Materials:

-

Thiol-containing biomolecule (e.g., reduced antibody) in a thiol-free buffer, pH 6.5-7.5.

-

Maleimide-PEG reagent.

-

Anhydrous DMSO or DMF.

-

Reducing agent (optional, e.g., TCEP or DTT).

-

Purification system (e.g., SEC or dialysis).

Procedure:

-

Reduction of Disulfide Bonds (Optional): If targeting internal cysteines, reduce the disulfide bonds of the antibody using a reducing agent like TCEP. Incubate for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

-

Maleimide-PEG Stock Solution Preparation: Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the thiol-containing biomolecule.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the PEGylated bioconjugate using SEC or dialysis to remove unreacted Maleimide-PEG.

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between an azide-modified biomolecule and a cyclooctyne-functionalized PEG linker (e.g., DBCO-PEG-NHS ester for initial antibody modification).

Materials:

-

Antibody (or other biomolecule)

-

DBCO-PEG-NHS ester

-

Azide-modified payload

-

Anhydrous DMSO or DMF

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC)

Procedure: Step 1: Antibody Modification with DBCO-PEG-NHS Ester

-

Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.

-

Incubate at room temperature for 30-60 minutes.

-

Quench the reaction with Tris buffer.

-

Purify the DBCO-modified antibody using a desalting column to remove excess reagent.

Step 2: SPAAC Reaction with Azide-Modified Payload

-

Add a 1.5- to 4-fold molar excess of the azide-modified payload to the purified DBCO-modified antibody.

-

Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.

-

Purification: Purify the final ADC using SEC to remove any unreacted payload.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and integrity.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the role of PEG spacers in bioconjugation.

Signaling Pathways

Experimental Workflows

Conclusion

PEG spacers play a critical and multifaceted role in modern bioconjugation. Their ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes them an invaluable tool for the design of next-generation therapeutics. The choice of PEG spacer length is a crucial design parameter that must be optimized for each specific bioconjugate to achieve the desired balance of properties. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG spacer technology in the development of innovative and effective biopharmaceuticals. As our understanding of the interplay between PEG spacers and biological systems continues to grow, so too will their importance in advancing the field of drug development.

References

The Architect's Blueprint: An In-depth Technical Guide to PROTAC Linkers and Their Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

The PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, a multi-protein complex that degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate.

PROTAC Linker Chemistry and Classification

The linker is a critical component that influences a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex. Linkers can be broadly classified based on their chemical composition and flexibility.

1. Alkyl and Polyethylene Glycol (PEG) Linkers:

-

Alkyl Chains: These are the simplest and most common type of flexible linkers, composed of repeating methylene units. They are synthetically accessible and allow for straightforward modulation of linker length. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.

-

PEG Linkers: These consist of repeating ethylene glycol units and are more hydrophilic than alkyl chains. The incorporation of PEG linkers can improve the solubility and cell permeability of PROTACs. Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.

2. Rigid Linkers:

To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid linkers are often employed. These typically incorporate cyclic moieties such as:

-

Piperazine and Piperidine: These saturated heterocycles can improve metabolic stability and solubility.

-

Alkynes and Triazoles: Alkynes introduce rigidity, and the resulting triazole ring from "click chemistry" is metabolically stable.

-

Aromatic Rings: Phenyl rings provide planarity and rigidity.

3. "Smart" or Functional Linkers:

More advanced linker strategies involve the incorporation of functional groups that can respond to external stimuli or provide additional functionalities.

-

Photoswitchable Linkers: These often contain azobenzene moieties that can isomerize upon light irradiation, allowing for spatiotemporal control of PROTAC activity.

-

Clickable Linkers: These linkers are designed for efficient and modular PROTAC synthesis via bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Impact of Linker Properties on PROTAC Efficacy: A Quantitative Perspective

The optimization of linker length and composition is a crucial step in PROTAC development, as these parameters directly impact the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Data Presentation: Summarized Quantitative Data

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC | Exhibited degradation |

| Rigid (Disubstituted alkyne) | Alkyne-modified PROTAC | More potent degradation |

Table 4: Impact of Linker Composition on CRBN Degradation

| Linker Composition | CRBN Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component using a peptide coupling reagent.

Materials:

-

Component A-COOH (1.0 eq)

-

Component B-NH2 (1.1 eq)

-

HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Component B-NH2 to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides a highly efficient method for the final ligation step in PROTAC synthesis.

Materials:

-

Component A-Alkyne (1.0 eq)

-

Component B-Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent (e.g., t-BuOH/H2O 1:1, DMF, or DMSO)

Procedure:

-

Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO4·5H2O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the product using standard methods such as extraction and/or column chromatography.

Protocol 3: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

PROTAC Design and Linker Selection Strategy

The rational design of PROTACs involves a multi-step process that often requires iterative optimization.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, influencing nearly every aspect of their biological activity and pharmaceutical properties. A deep understanding of linker chemistry, coupled with systematic experimental evaluation, is essential for the rational design of next-generation protein degraders. This guide provides a foundational understanding of PROTAC linkers, from their basic chemical structures to their profound impact on therapeutic efficacy. As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full potential of this exciting therapeutic modality.

References

- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for Conjugating Thiol-PEG5-acid to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Thiol-PEG5-acid, to proteins.

This protocol outlines a two-step process. First, the carboxylic acid moiety of this compound is activated using carbodiimide chemistry and subsequently conjugated to primary amine groups (e.g., lysine residues) on the target protein. The thiol group on the PEG linker is preserved during this initial step and is available for subsequent downstream applications, such as conjugation to a second molecule or attachment to a surface. To ensure the specific reactivity of the thiol group in the second step, an optional thiol protection and deprotection procedure is also described.

Principle of the Reaction

The conjugation of this compound to a protein is primarily achieved through the formation of a stable amide bond. The carboxylic acid group of the PEG linker is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester. The NHS ester of the PEG linker then readily reacts with primary amine groups on the protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group, to form a covalent amide linkage. The reaction is typically carried out in a two-pot synthesis to ensure activation of the PEG linker before introducing it to the protein.

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

(Optional) Thiol Protection Reagent: 2,2'-Dipyridyl disulfide (DPDS)

-

(Optional) Thiol Deprotection Reagent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., Sephadex G-25)

-

Dialysis tubing or cassettes (with appropriate molecular weight cut-off)

-

Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, etc.)

Experimental Workflow Diagram

Figure 1. Experimental workflow for conjugating this compound to proteins.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the direct conjugation of this compound to a protein without prior protection of the thiol group. This approach is suitable when the subsequent reaction of the thiol group is not compromised by the conditions of the initial conjugation.

1. Preparation of Reagents:

- Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (PBS, pH 7.2-7.5).

- Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

- Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

2. Activation of this compound:

- Dissolve the this compound in the Activation Buffer.

- Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is a 5- to 20-fold molar excess of EDC and NHS over the PEG linker.[1][2]

- Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

3. Conjugation to the Protein:

- Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein can be varied to achieve the desired degree of PEGylation, with a common starting point being a 10- to 20-fold molar excess of PEG.[1][2]

- The final concentration of organic solvent from the PEG stock solution should not exceed 10% of the total reaction volume.[1]

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

- To stop the conjugation reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, or 1 M Glycine to a final concentration of 20-50 mM.

- Incubate for an additional 30 minutes at room temperature.

5. Purification of the PEG-Protein Conjugate:

- Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by extensive dialysis against an appropriate buffer.

Protocol 2: Optional Thiol Protection and Deprotection

To prevent potential side reactions with the thiol group during the EDC/NHS activation and conjugation steps, the thiol can be temporarily protected. A common method is the use of a pyridyl disulfide protecting group.

1. Thiol Protection (Prior to Conjugation):

- Dissolve the this compound in a suitable buffer (e.g., PBS, pH 7.4).

- Add a 2- to 5-fold molar excess of 2,2'-dipyridyl disulfide (DPDS) to the PEG solution.

- Allow the reaction to proceed for 2-4 hours at room temperature.

- Purify the pyridyl disulfide-protected PEG-acid by dialysis or chromatography to remove excess DPDS and pyridine-2-thione byproduct.

2. Conjugation of Protected PEG to Protein:

- Follow the steps outlined in Protocol 1 using the purified pyridyl disulfide-protected PEG-acid.

3. Thiol Deprotection (After Conjugation):

- After purifying the PEG-protein conjugate, dissolve it in a suitable buffer.

- Add a 10- to 20-fold molar excess of a reducing agent such as DTT or TCEP.

- Incubate the reaction for 1-2 hours at room temperature to cleave the disulfide bond and regenerate the free thiol group.

- Purify the final Thiol-PEG-Protein conjugate by SEC or dialysis to remove the reducing agent and the cleaved protecting group.

Data Presentation

The efficiency of the conjugation reaction is dependent on several factors. The following table summarizes key quantitative parameters that can be optimized for a specific protein.

| Parameter | Recommended Range | Notes |

| Molar Ratios | ||

| Protein:PEG Linker | 1:5 to 1:50 | A higher ratio increases the degree of PEGylation. |

| PEG Linker:EDC | 1:5 to 1:20 | A sufficient excess of EDC is required for efficient activation. |

| EDC:NHS (or Sulfo-NHS) | 1:1 to 1:2.5 | NHS stabilizes the active intermediate, improving conjugation efficiency. |

| Reaction Conditions | ||

| Activation pH | 4.5 - 6.0 | MES buffer is ideal for the EDC/NHS activation step. |

| Conjugation pH | 7.2 - 8.0 | PBS is a suitable buffer for the reaction with protein amines. |

| Reaction Time (Activation) | 15 - 30 minutes | |

| Reaction Time (Conjugation) | 2 hours to overnight | Longer incubation times can increase conjugation efficiency. |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |

Characterization of the PEG-Protein Conjugate

After purification, it is essential to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

Signaling Pathway and Logical Relationship Diagram

Figure 2. Logical relationship of characterization methods and outcomes.

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

- Purpose: To visualize the increase in molecular weight of the protein after PEGylation.

- Methodology: Run samples of the unmodified protein and the purified PEG-protein conjugate on an SDS-PAGE gel. The PEGylated protein will migrate slower than the native protein, appearing as a band or a smear at a higher apparent molecular weight. The distribution of bands can give a qualitative indication of the degree of PEGylation.

2. Mass Spectrometry (MS):

- Purpose: To accurately determine the molecular weight of the conjugate and the number of PEG chains attached.

- Methodology: Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) can be used. The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG molecules attached, allowing for the calculation of the average degree of PEGylation.

3. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the conjugate and separate different PEGylated species.

- Methodology:

- Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unmodified protein. This method is also effective for removing unreacted PEG.

- Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated isomers based on hydrophobicity.

4. UV-Vis Spectrophotometry:

- Purpose: To determine the protein concentration and assess for any gross structural changes.

- Methodology: Measure the absorbance at 280 nm to determine the protein concentration using its extinction coefficient. A significant change in the spectral properties could indicate a change in the protein's tertiary structure.

By following these protocols and characterization methods, researchers can successfully conjugate this compound to their protein of interest and thoroughly characterize the resulting bioconjugate for downstream applications in research and drug development.

References